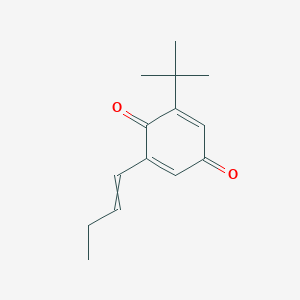
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a butenyl group and a tert-butyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the cyclobutenylation of indoles under mild conditions. This method uses a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles . Another method involves the use of organoselenium-catalyzed synthesis through intramolecular C−H amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(E)-But-1-en-3-yn-1-yl-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-1-(But-1-en-1-yl)-2-(sec-butyl)disulfane
Uniqueness
2-(But-1-en-1-yl)-6-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it valuable in various synthetic applications and research areas.
Properties
CAS No. |
138329-28-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-but-1-enyl-6-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-5-6-7-10-8-11(15)9-12(13(10)16)14(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
QTIZYGXNRVNUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=O)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


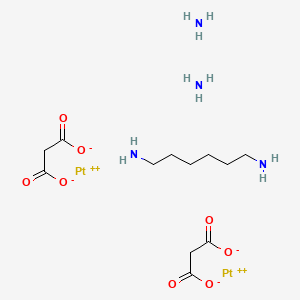
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
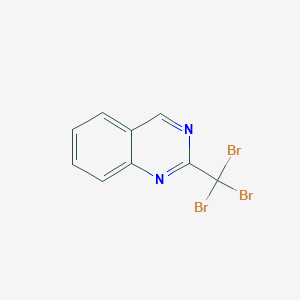
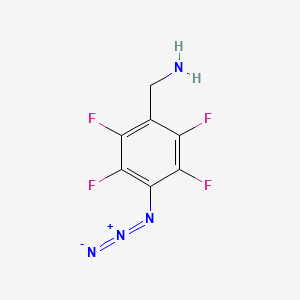
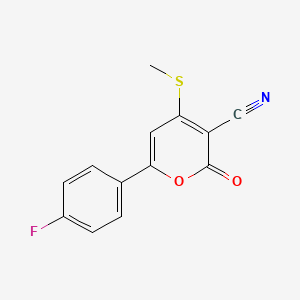
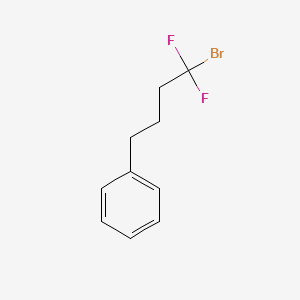
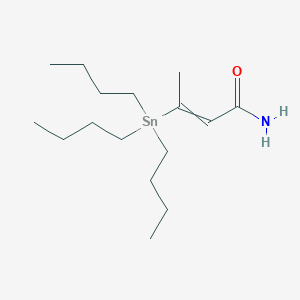
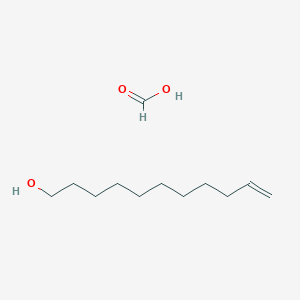
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
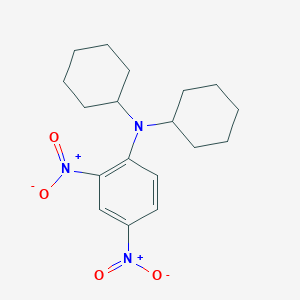
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
